N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide
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Overview
Description
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dichloro and cyclopropyl groups, and a carbamoylphenylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5,6-dichloronicotinic acid with cyclopropylamine to form the corresponding amide. This intermediate is then reacted with 4-carbamoylbenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-4-nitrobenzamide: Shares the carbamoylphenyl moiety but differs in the substitution pattern on the aromatic ring.
4-(3-Cyclopropyl-4-((5-(4,5-dimethyl-2-(trifluoromethyl)phenyl)thiophen-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) benzoic acid: Contains a cyclopropyl group and a benzoic acid moiety, similar in structural complexity.
Uniqueness
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-7-12(8-21-15(14)19)17(24)22(13-5-6-13)9-10-1-3-11(4-2-10)16(20)23/h1-4,7-8,13H,5-6,9H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFWPFBFVUGYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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